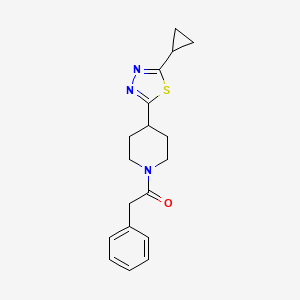![molecular formula C22H21N3O2 B2452590 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326917-90-1](/img/structure/B2452590.png)
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 followed by basification of the product with potassium hydroxide can yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various techniques such as 3D QSAR, CoMFA, and CoMSIA . These techniques help in understanding the spatial arrangement of atoms in the molecule and their interactions.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve multiple steps. For instance, acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and 4-tert-butylbenzoyl chloride can yield the acylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their specific structure. For instance, the compound “3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” has a molecular weight of 246.26 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research emphasizes the synthesis and structural characterization of oxadiazole derivatives and quinoline compounds, highlighting their importance in medicinal chemistry. Compounds featuring oxadiazole rings are synthesized through specific reactions, with their structures confirmed via spectral studies, including NMR, IR, and Mass spectroscopy. These methods provide a foundation for understanding the chemical nature and potential reactivity of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one and similar molecules (Mamatha S.V et al., 2019).
Antimicrobial Activity
Several studies focus on the antimicrobial properties of oxadiazole and quinoline derivatives. These compounds exhibit significant activity against a range of bacterial and fungal strains, demonstrating their potential as lead compounds in developing new antimicrobial agents. The research underscores the importance of structural features in modulating biological activity, with specific substitutions on the quinoline and oxadiazole moieties influencing efficacy against different microbial species (N. Desai & A. Dodiya, 2014).
Antitumor Activity
The antitumor potential of oxadiazole and quinoline derivatives has also been explored. Compounds with specific structural features exhibit cytotoxicity against various cancer cell lines, indicating their potential application in cancer therapy. The research highlights the role of oxadiazole derivatives as promising scaffolds for developing novel antitumor agents, with certain derivatives showing comparable or superior activity to known anticancer drugs (Yilin Fang et al., 2016).
Material Science Applications
Additionally, oxadiazole derivatives have been investigated for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). These studies demonstrate the versatility of oxadiazole-containing compounds in various fields, beyond their biological activities, showcasing their potential in electronic and photonic applications (Woosum Cho et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-11-9-15(4-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECGJZCESBFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![N-(2,4-difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2452526.png)

![N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2452529.png)
![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)